3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol
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Overview
Description
3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound features a hexylsulfanyl group and a phenyl group attached to the triazine ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines.
Introduction of the Hexylsulfanyl Group: The hexylsulfanyl group can be introduced via nucleophilic substitution reactions using hexylthiol and a suitable leaving group on the triazine ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, including Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound may have potential as a bioactive molecule in drug discovery and development.
Medicine: It could be explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-thiol: Similar structure but with a thiol group instead of a hydroxyl group
Uniqueness
3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C15H19N3OS |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-hexylsulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H19N3OS/c1-2-3-4-8-11-20-15-16-14(19)13(17-18-15)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,16,18,19) |
InChI Key |
OGQLIWBRWHUTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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